molecular formula C14H19NO6 B7871766 Boc-3,4-dihydroxy-L-phenylalanine

Boc-3,4-dihydroxy-L-phenylalanine

Cat. No.: B7871766
M. Wt: 297.30 g/mol
InChI Key: UJEMVSDPTZRTIL-UHFFFAOYSA-N
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Description

Boc-3,4-dihydroxy-L-phenylalanine: is a derivative of 3,4-dihydroxyphenylalanine, commonly known as L-DOPA. It is a chiral amino acid that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The Boc group (tert-butoxycarbonyl) is often used to protect the amino group during chemical synthesis, making this compound a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-3,4-dihydroxy-L-phenylalanine can undergo oxidation to form quinones.

    Reduction: It can be reduced to form catechols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Studied for its role in the biosynthesis of neurotransmitters.
  • Used in the development of biosensors for detecting catecholamines.

Medicine:

  • Investigated for its potential in treating neurological disorders such as Parkinson’s disease.
  • Used in the synthesis of pharmaceutical compounds.

Industry:

Mechanism of Action

Boc-3,4-dihydroxy-L-phenylalanine exerts its effects primarily through its role as a precursor in the biosynthesis of dopamine. The compound is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form dopamine. Dopamine then acts on dopamine receptors in the brain, influencing various physiological processes such as movement, mood, and cognition .

Comparison with Similar Compounds

    3,4-Dihydroxyphenylalanine (L-DOPA): The parent compound, widely used in the treatment of Parkinson’s disease.

    3,4-Dihydroxyphenylserine: Another derivative with similar biochemical properties.

    α-Methyldopa: A derivative used as an antihypertensive agent.

Uniqueness:

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEMVSDPTZRTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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